molecular formula C8H5F3O5S B8656810 4-(trifluoromethylsulfonyloxy)benzoic Acid

4-(trifluoromethylsulfonyloxy)benzoic Acid

Cat. No. B8656810
M. Wt: 270.18 g/mol
InChI Key: GDNBJWVBQHSCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(trifluoromethylsulfonyloxy)benzoic Acid is a useful research compound. Its molecular formula is C8H5F3O5S and its molecular weight is 270.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(trifluoromethylsulfonyloxy)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(trifluoromethylsulfonyloxy)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(trifluoromethylsulfonyloxy)benzoic Acid

Molecular Formula

C8H5F3O5S

Molecular Weight

270.18 g/mol

IUPAC Name

4-(trifluoromethylsulfonyloxy)benzoic acid

InChI

InChI=1S/C8H5F3O5S/c9-8(10,11)17(14,15)16-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)

InChI Key

GDNBJWVBQHSCTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-(trifluoromethanesulfonyloxy)benzaldehyde (5.2 g, 20.5 mmol, described in JACS, 1987, 109, 5478) and potassium dichromate (2.5 g) in sulfuric acid (30%, 47 mL) was heated at 65° C. for 1 h. The mixture was allowed to cool to ambient temperature and then poured on ice. The formed precipitate was filtered off and washed with several portions of water. The crude product was recrystallized from water/ethanol (1:1) affording 2.63 g (47% yield) of the title compound: mp 178-180° C.; 1H NMR (400 MHz, DMSO-d6) δ 8.11 (d, 2 H), 7.64 (d, 2 H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
Yield
47%

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